benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine
Description
Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a nitrogen-containing heterocyclic compound featuring a pyrazole ring substituted with an isopropyl group at the N1 position and a benzylamine moiety at the C5-methyl position. This structure combines aromatic (benzyl), basic (amine), and sterically bulky (isopropyl) groups, making it a versatile scaffold in medicinal chemistry and materials science. The pyrazole core is known for its hydrogen-bonding capabilities, which influence solubility, crystallinity, and intermolecular interactions .
Properties
Molecular Formula |
C14H20ClN3 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
1-phenyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H19N3.ClH/c1-12(2)17-14(8-9-16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H |
InChI Key |
FHGQMGCQSLNVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-isopropyl-1H-pyrazole-5-carbaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane at room temperature. The product is then purified using standard chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole ring positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted pyrazole compounds.
Scientific Research Applications
Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s closest analog, benzyl[(1-isopropyl-5-methyl-1H-pyrazol-4-yl)methyl]amine (), differs by a methyl group at the pyrazole’s C5 position and an additional chlorine atom (molecular formula: C₁₅H₂₂ClN₃; molar mass: 279.81). Key comparisons include:
The absence of chlorine in the target compound reduces its molecular weight and may enhance solubility in non-polar solvents.
Comparison with Pyrazole Derivatives in
highlights 3-phenyl-1H-pyrazol-5-amine and 3-(3-chlorophenyl)-1H-pyrazol-5-amine , which lack the benzyl and isopropyl groups. These simpler pyrazoles exhibit:
- Reduced Steric Bulk : Enables easier crystallization but limits applications in targeted drug delivery.
- Lower Molecular Weight : Enhances metabolic stability but reduces lipophilicity.
- Biological Activity : Pyrazole-5-amines are often intermediates in kinase inhibitors. The target compound’s benzyl group may improve receptor binding through π-π stacking, a feature absent in simpler derivatives .
Hydrogen-Bonding Patterns
The pyrazole ring and amine group in the target compound enable robust hydrogen-bonding networks. emphasizes that such networks dictate crystal packing and solubility. For example:
- Pyrazole N-H: Acts as a donor, forming interactions with acceptors like carbonyl groups in co-crystals.
In contrast, chlorine-substituted analogs (e.g., ) may exhibit weaker H-bonding due to electron-withdrawing effects, reducing crystallinity .
Biological Activity
Benzyl[(1-isopropyl-1H-pyrazol-5-yl)methyl]amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features a benzyl group attached to a 1-isopropyl-1H-pyrazol-5-yl moiety via a methylamine backbone. The unique combination of these groups is believed to influence its biological activity significantly.
Research indicates that this compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth, disrupting essential cellular processes.
- Receptor Binding : It may interact with specific receptors, modulating signaling pathways that lead to reduced tumor growth or enhanced antimicrobial effects .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies suggest that it may interfere with microbial cell wall synthesis, contributing to its efficacy against various pathogens.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Notable findings include:
- Cell Line Studies : In vitro studies have shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 26 |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 |
Case Studies and Comparative Analysis
A review of recent advancements in drug design highlights the role of pyrazole derivatives in cancer therapy. This compound shares structural similarities with other pyrazole derivatives known for their anticancer activities. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzyl-1H-pyrazole | Lacks isopropyl group | Simpler structure; less steric hindrance |
| 1-Isopropyl-1H-pyrazole | Lacks benzyl group | More basic structure; different reactivity |
| Benzylpyrazole Derivatives | Various substituents on the pyrazole ring | Diverse functionalization possibilities |
The dual substitution pattern in this compound enhances its chemical reactivity and biological activity compared to simpler pyrazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
